MK-571: A Comprehensive Technical Guide to its Mechanism of Action
MK-571: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-571 is a potent and selective pharmacological tool with a well-defined dual mechanism of action. It functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLTR1) and as an inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanisms of Action
MK-571's pharmacological effects are primarily attributed to its interaction with two distinct protein targets:
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Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonism: MK-571 is a potent and selective competitive antagonist of the CysLTR1.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[3] By blocking the binding of these endogenous ligands to CysLTR1, a G protein-coupled receptor (GPCR), MK-571 effectively inhibits the downstream signaling cascades that lead to bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[3][4]
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Multidrug Resistance Protein 1 (MRP1/ABCC1) Inhibition: MK-571 is also a well-characterized inhibitor of MRP1, an ATP-binding cassette (ABC) transporter protein.[3][5] MRP1 is responsible for the cellular efflux of a wide range of substrates, including various anticancer drugs, which contributes to the phenomenon of multidrug resistance in cancer cells. MK-571 competitively binds to MRP1, thereby blocking the transport of its substrates out of the cell.[5] This inhibition can reverse multidrug resistance and enhance the efficacy of cytotoxic agents in cancer therapy.[6] Additionally, MK-571 has been reported to inhibit MRP4 (ABCC4).[1]
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of MK-571 as a CysLTR1 antagonist and an MRP inhibitor.
Table 1: Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonist Activity of MK-571
| Parameter | Species/System | Value | Reference |
| Ki | Guinea Pig Lung Membranes | 0.22 nM | [1] |
| Ki | Human Lung Membranes | 2.1 nM | [1] |
| EC50 | CysLT1 Inverse Agonist Activity | 1.3 nM | [7] |
| pA2 | LTD4-induced Guinea Pig Trachea Contraction | 9.4 | [7] |
| pA2 | LTD4-induced Guinea Pig Ileum Contraction | 10.5 | [7] |
Table 2: Multidrug Resistance Protein (MRP) Inhibitory Activity of MK-571
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Reversal of Vincristine Resistance (HL60/AR) | 30 µM | |
| IC50 | Reversal of Vincristine Resistance (GLC4/ADR) | 50 µM | |
| EC50 | Inhibition of HCV Replication (Huh7.5 cells) | 9.0 ± 0.3 µM | [8] |
| CC50 | Cytotoxicity (Huh7.5 cells) | >100 µM | [8] |
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Receptor 1 (CysLTR1) Signaling Pathway
Caption: CysLTR1 signaling pathway and the inhibitory action of MK-571.
Mechanism of MRP1/ABCC1 Inhibition by MK-571
Caption: Competitive inhibition of MRP1-mediated substrate efflux by MK-571.
Experimental Protocols
CysLTR1 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MK-571 for the CysLTR1 receptor.
Methodology:
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Membrane Preparation:
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Prepare cell membranes from a source rich in CysLTR1, such as guinea pig or human lung tissue, or from cells recombinantly expressing the human CysLTR1 (e.g., CHO-K1 cells).
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Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
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Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, combine the cell membrane preparation (e.g., 5 µg of protein), a fixed concentration of the radioligand [³H]Leukotriene D4 ([³H]LTD4) (e.g., 0.3 nM), and varying concentrations of unlabeled MK-571.
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To determine non-specific binding, include wells with the membrane preparation, [³H]LTD4, and a high concentration of unlabeled LTD4 (e.g., 300 nM).
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Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.
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Separation and Detection:
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Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Dry the filters and add a scintillation cocktail.
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Quantify the radioactivity on the filters using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the MK-571 concentration.
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Determine the IC50 value (the concentration of MK-571 that inhibits 50% of the specific binding of [³H]LTD4).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Guinea Pig Trachea Contraction Assay
Objective: To assess the functional antagonist activity of MK-571 against LTD4-induced smooth muscle contraction.
Methodology:
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Tissue Preparation:
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Isolate the trachea from a guinea pig and cut it into rings or strips.
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Mount the tracheal preparations in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Connect the tissue to an isometric force transducer to record changes in tension.
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Allow the tissue to equilibrate under a resting tension for a specified period.
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Contraction Assay:
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Induce a submaximal contraction of the tracheal smooth muscle with an agonist such as histamine or carbachol to ensure tissue viability.
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After washing and re-equilibration, pre-incubate the tissue with varying concentrations of MK-571 or vehicle for a defined period.
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Generate a cumulative concentration-response curve for the contractile effect of LTD4.
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Record the magnitude of the contraction at each LTD4 concentration.
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Data Analysis:
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Plot the contractile response as a percentage of the maximum response against the logarithm of the LTD4 concentration for both the control and MK-571-treated tissues.
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Determine the EC50 values for LTD4 in the absence and presence of different concentrations of MK-571.
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Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (MK-571) concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.
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MRP1-Mediated Efflux Assay (Calcein-AM)
Objective: To measure the inhibitory effect of MK-571 on the efflux of a fluorescent substrate by MRP1.
Methodology:
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Cell Culture:
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Use a cell line that overexpresses MRP1 (e.g., doxorubicin-resistant human small cell lung cancer H69AR cells) and its parental, drug-sensitive counterpart (H69 cells) as a control.
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Culture the cells in appropriate medium until they reach a suitable confluence.
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Efflux Assay:
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Harvest the cells and resuspend them in a physiological buffer.
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Pre-incubate the cells with varying concentrations of MK-571 or a vehicle control for a short period (e.g., 15 minutes).
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Add the fluorescent MRP1 substrate, calcein acetoxymethyl ester (calcein-AM), to the cell suspension. Calcein-AM is non-fluorescent and readily crosses the cell membrane.
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Incubate the cells for a defined time (e.g., 30 minutes) at 37°C. Inside the cells, esterases cleave the AM group, converting calcein-AM to the fluorescent and membrane-impermeable calcein.
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MRP1 actively transports the non-fluorescent calcein-AM out of the cell, reducing the intracellular accumulation of fluorescent calcein.
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Detection and Analysis:
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Measure the intracellular fluorescence of calcein using a flow cytometer or a fluorescence microplate reader.
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Compare the fluorescence intensity in MRP1-overexpressing cells treated with MK-571 to that of untreated cells.
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An increase in intracellular fluorescence in the presence of MK-571 indicates inhibition of MRP1-mediated efflux.
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Calculate the IC50 value of MK-571 for MRP1 inhibition by plotting the percentage of fluorescence increase against the logarithm of the MK-571 concentration.
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Vesicular Transport Inhibition Assay
Objective: To directly measure the inhibition of MRP1-mediated transport of a substrate into inside-out membrane vesicles.
Methodology:
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Vesicle Preparation:
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Prepare inside-out membrane vesicles from cells overexpressing MRP1 (e.g., Sf9 insect cells infected with a baculovirus encoding human MRP1).
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The orientation of the vesicles is such that the ATP-binding domains of MRP1 are on the exterior.
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Transport Assay:
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Incubate the membrane vesicles with a radiolabeled MRP1 substrate (e.g., [³H]-estradiol-17-β-glucuronide) in a reaction buffer.
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Include varying concentrations of MK-571 or a vehicle control in the incubation mixture.
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Initiate the transport reaction by adding ATP. A control reaction with AMP instead of ATP is used to determine ATP-independent substrate association with the vesicles.
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Incubate the reaction at 37°C for a short, defined period to measure the initial rate of transport.
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Separation and Detection:
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Stop the transport reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
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Wash the filters to remove any unbound substrate.
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Quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
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Data Analysis:
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Calculate the ATP-dependent transport by subtracting the values from the AMP control from the ATP-containing samples.
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Determine the percentage of inhibition of transport by MK-571 at each concentration.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the MK-571 concentration.
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Conclusion
MK-571 is a valuable research tool with a well-characterized dual mechanism of action. Its ability to potently and selectively antagonize the CysLTR1 makes it instrumental in studying the role of cysteinyl leukotrienes in inflammatory and allergic responses. Concurrently, its inhibitory effect on the MRP1 transporter provides a means to investigate and potentially overcome multidrug resistance in cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Antagonism of antigen-induced contraction of isolated guinea-pig trachea by 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
